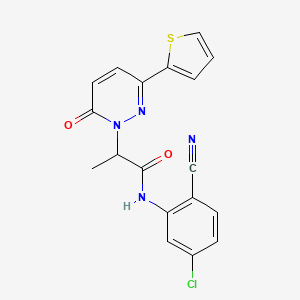

N-(5-chloro-2-cyanophenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide

Description

Properties

IUPAC Name |

N-(5-chloro-2-cyanophenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN4O2S/c1-11(18(25)21-15-9-13(19)5-4-12(15)10-20)23-17(24)7-6-14(22-23)16-3-2-8-26-16/h2-9,11H,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFVSMYAMXAXOLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C=CC(=C1)Cl)C#N)N2C(=O)C=CC(=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues with Pyridazinone Cores

N’-(4-Nitrobenzylidene)-2-(6-oxo-3-(4-(4-chlorophenyl)piperazin-1-yl)pyridazin-1(6H)-yl)acetohydrazide (Compound 15)

- Key Differences : Replaces the thiophen-2-yl group with a 4-(4-chlorophenyl)piperazine moiety and uses an acetohydrazide linker instead of propanamide.

- The nitro group on the benzylidene substituent is highly electron-withdrawing, which may decrease metabolic stability .

- Biological Activity : Exhibited cytotoxicity against AGS cells (IC₅₀ = 18.3 µM), suggesting moderate anti-proliferative effects .

N-(5-Chloro-2-methoxyphenyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

- Key Differences: Substitutes the cyano group with a methoxy group and replaces thiophene with a 3-methoxyphenyl ring.

- The absence of sulfur in the aromatic ring may diminish π-π interactions .

- Synthetic Yield: Not explicitly reported, but analogous compounds in show yields of 47–86%, suggesting comparable synthetic feasibility .

Sulfur-Containing Analogues

5-Chloro-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide

- Key Differences: Incorporates a sulfonamide group linked to a thiophene ring instead of the propanamide-cyanophenyl chain.

- However, the additional chlorine atoms may increase molecular weight (430.3 g/mol) and affect pharmacokinetics .

- Structural Data: Smiles string confirms the presence of dual chlorine atoms and a pyridazinone-thiophene scaffold .

N-(4-Chlorophenyl)-2-methyl-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)propanamide (Compound 93)

- Key Differences: Replaces pyridazinone with a triazinoindole core and uses a thioether linkage.

- Impact: The triazinoindole system introduces planar aromaticity, which may enhance DNA intercalation but reduce selectivity. The thioether group could improve metabolic resistance compared to the target’s amide linker .

Physicochemical and Spectroscopic Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.